molecular formula C17H20O5 B5858309 tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5858309
M. Wt: 304.34 g/mol
InChI Key: AWMSZYFMBRAXKK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the active site of the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
  • Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

Uniqueness

Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern on the chromen-2-one ring and the presence of the tert-butyl ester group. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

tert-butyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-10-11(2)16(19)21-14-8-12(6-7-13(10)14)20-9-15(18)22-17(3,4)5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMSZYFMBRAXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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